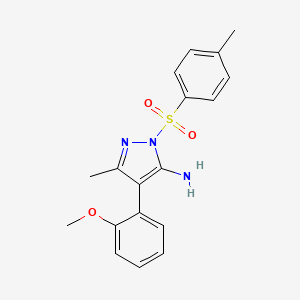
4-(2-Methoxyphenyl)-3-methyl-1-tosyl-1H-pyrazol-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Methoxyphenyl)-3-methyl-1-tosyl-1H-pyrazol-5-amine is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a methoxyphenyl group, a methyl group, and a tosyl group attached to the pyrazole ring. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxyphenyl)-3-methyl-1-tosyl-1H-pyrazol-5-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the starting materials could be 2-methoxyacetophenone and methylhydrazine.
Introduction of the Tosyl Group: The tosyl group can be introduced by reacting the pyrazole derivative with tosyl chloride in the presence of a base such as pyridine.
Final Product Formation: The final product, this compound, is obtained after purification steps such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to achieve higher yields and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques.
化学反应分析
Types of Reactions
4-(2-Methoxyphenyl)-3-methyl-1-tosyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine group.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of a nitro group would yield an amine derivative.
科学研究应用
4-(2-Methoxyphenyl)-3-methyl-1-tosyl-1H-pyrazol-5-amine has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-(2-Methoxyphenyl)-3-methyl-1-tosyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Interaction: Binding to receptors on the cell surface, leading to changes in cellular signaling.
Gene Expression: Modulating the expression of genes involved in various biological processes.
相似化合物的比较
4-(2-Methoxyphenyl)-3-methyl-1-tosyl-1H-pyrazol-5-amine can be compared with other similar compounds, such as:
2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds also contain a methoxyphenyl group and have been studied for their potential as alpha1-adrenergic receptor antagonists.
Urapidil: A compound with a similar methoxyphenyl group, used as an antihypertensive agent.
The uniqueness of this compound lies in its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties.
属性
分子式 |
C18H19N3O3S |
|---|---|
分子量 |
357.4 g/mol |
IUPAC 名称 |
4-(2-methoxyphenyl)-5-methyl-2-(4-methylphenyl)sulfonylpyrazol-3-amine |
InChI |
InChI=1S/C18H19N3O3S/c1-12-8-10-14(11-9-12)25(22,23)21-18(19)17(13(2)20-21)15-6-4-5-7-16(15)24-3/h4-11H,19H2,1-3H3 |
InChI 键 |
RPGIHHPHPRLXGU-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(=C(C(=N2)C)C3=CC=CC=C3OC)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


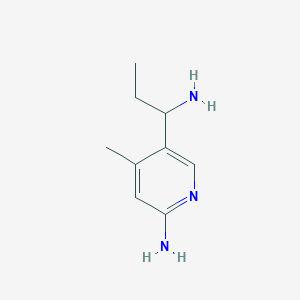
![Bicyclo[2.2.1]hept-2-en-7-ol](/img/structure/B13002683.png)
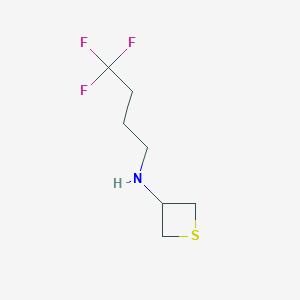
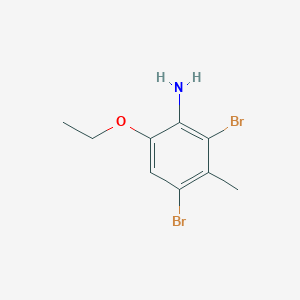
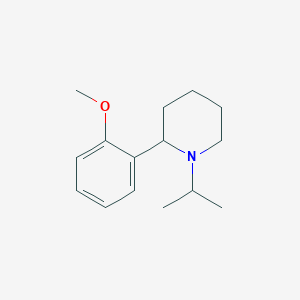
![tert-Butyl ((3aS,6aR)-6a-methylhexahydrocyclopenta[c]pyrrol-3a(1H)-yl)carbamate](/img/structure/B13002707.png)
![Tert-butyl (1-formyl-2-oxabicyclo[2.1.1]hexan-4-YL)carbamate](/img/structure/B13002715.png)
![6-Bromo-2-methylimidazo[1,2-b]pyridazin-3-amine](/img/structure/B13002723.png)
![2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-amine](/img/structure/B13002730.png)


![Methyl 3-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B13002743.png)
![3-Amino-N-(benzo[d][1,3]dioxol-5-yl)-4-chlorobenzamide](/img/structure/B13002745.png)

